2,6-Diethyl-3-bromopyridine
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Overview
Description
2,6-Diethyl-3-bromopyridine is an organic compound that belongs to the pyridine family. Pyridines are heterocyclic aromatic compounds with a six-membered ring containing one nitrogen atom. The presence of bromine and ethyl groups at specific positions on the pyridine ring makes this compound a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diethyl-3-bromopyridine typically involves the bromination of 2,6-diethylpyridine. This reaction can be carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction is usually conducted at elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2,6-Diethyl-3-bromopyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Reduction Reactions: The bromine atom can be reduced to form 2,6-diethylpyridine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide (NaNH2), thiols (RSH), and alkoxides (ROH).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids are typically used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Major Products Formed
Substitution Reactions: Products include 2,6-diethyl-3-aminopyridine, 2,6-diethyl-3-thiopyridine, and 2,6-diethyl-3-alkoxypyridine.
Coupling Reactions: Biaryl compounds with various substituents.
Reduction Reactions: 2,6-diethylpyridine.
Scientific Research Applications
2,6-Diethyl-3-bromopyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used to modify biological molecules for studying their functions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,6-Diethyl-3-bromopyridine depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic substitution mechanism. In coupling reactions, the palladium-catalyzed cross-coupling mechanism involves oxidative addition, transmetalation, and reductive elimination steps.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethyl-3-bromopyridine: Similar structure but with methyl groups instead of ethyl groups.
2,6-Diethyl-4-bromopyridine: Bromine atom at the 4-position instead of the 3-position.
2,6-Diethyl-3-chloropyridine: Chlorine atom instead of bromine.
Uniqueness
2,6-Diethyl-3-bromopyridine is unique due to the specific positioning of the ethyl groups and the bromine atom, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it a valuable intermediate in various synthetic applications.
Properties
Molecular Formula |
C9H12BrN |
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Molecular Weight |
214.10 g/mol |
IUPAC Name |
3-bromo-2,6-diethylpyridine |
InChI |
InChI=1S/C9H12BrN/c1-3-7-5-6-8(10)9(4-2)11-7/h5-6H,3-4H2,1-2H3 |
InChI Key |
BDZPABIMVSWHLR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=C(C=C1)Br)CC |
Origin of Product |
United States |
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